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Compound of Interest |

Compound Name: 3-Formyl-2-hydroxybenzonitrile
CAS No.: 858478-91-8
Cat. No.: B1288492

Get Quote

3-Formyl-2-hydroxybenzonitrile, also known as 3-Cyano-2-hydroxybenzaldehyde, is a

trifunctional aromatic compound featuring hydroxyl, formyl, and nitrile groups. This unique
arrangement of an electron-donating group (-OH) and two electron-withdrawing groups (-CHO,
-C=N) on a benzene ring creates a complex electronic environment and imparts significant
versatility.[1] It serves as a valuable intermediate in the synthesis of a wide array of more
complex molecules, including pharmaceuticals, dyes, and novel heterocyclic scaffolds.[1]

Given its pivotal role in synthetic chemistry, unambiguous structural confirmation and purity
assessment are paramount. This guide provides a comprehensive, in-depth analysis of the
core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—for 3-Formyl-2-hydroxybenzonitrile. The methodologies and
interpretations presented herein are grounded in established principles and are designed to
equip researchers, scientists, and drug development professionals with the practical knowledge
required for confident characterization of this compound.

The structural foundation of our analysis is the molecule itself, depicted below.

Caption: Molecular Structure of 3-Formyl-2-hydroxybenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing
the magnetic properties of atomic nuclel, it provides precise information about the chemical
environment, connectivity, and spatial arrangement of atoms.

'H NMR Spectroscopy: Mapping the Proton Framework

Proton (*H) NMR spectroscopy reveals the number of distinct proton types and their electronic
environments within a molecule.

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Formyl-2-hydroxybenzonitrile in
~0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in a standard 5 mm NMR tube.
The choice of solvent is critical, as aromatic solvents can induce shifts in proton resonances
(Aromatic Solvent-Induced Shifts, ASIS).[2][3] For routine analysis, CDCls is often suitable.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
0.00 ppm).

 Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Obtain a high-resolution spectrum using standard acquisition parameters.
Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

» Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the signals to determine the
relative number of protons for each resonance.
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Predicted Coupling
Proton . . s :
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
Aldehyde (-CHO) 9.8-10.5 Singlet (s) - 1H
Hydroxyl (-OH) 110-115 Singlet (s) 1H
roxyl (- inglet (s -
Y Y (variable, broad) g
) Doublet of
Aromatic (H-4) 76-7.8 ~7-8, ~1-2 1H
Doublets (dd)
Aromatic (H-5) 70-7.2 Triplet (t) ~7-8 1H
. Doublet of
Aromatic (H-6) 7.8-8.0 ~7-8, ~1-2 1H

Doublets (dd)

The *H NMR spectrum of 3-Formyl-2-hydroxybenzonitrile is highly characteristic.

¢ Aldehydic and Hydroxyl Protons: The most downfield signal is a sharp singlet corresponding
to the aldehydic proton.[1] Its position far downfield is a direct consequence of the strong
deshielding effect of the carbonyl group's magnetic anisotropy. The hydroxyl proton also
appears significantly downfield, often as a broad singlet. Its chemical shift is highly
dependent on solvent, concentration, and temperature due to hydrogen bonding. The
pronounced downfield shift here is indicative of strong intramolecular hydrogen bonding with
the adjacent formyl group's carbonyl oxygen, a feature common in ortho-
hydroxybenzaldehydes.[4][5][6]

o Aromatic Region: The three aromatic protons give rise to a distinct and informative splitting
pattern.

o The proton at the C-5 position appears as a triplet, as it is coupled to two neighboring
protons (H-4 and H-6) with similar coupling constants.

o The protons at C-4 and C-6 each appear as a doublet of doublets. They are split by their
ortho neighbor (H-5) with a larger coupling constant (3J, typically 7-8 Hz) and by their meta
neighbor with a smaller coupling constant (4J, typically 1-2 Hz). This complex pattern is a
definitive signature of the 1,2,3-trisubstituted aromatic ring system.
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Caption: Key *H NMR assignments for 3-Formyl-2-hydroxybenzonitrile.

© 2026 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b1288492/docs?utm_src=pdf-body-img#introduction-unveiling-the-molecular-identity-of-a-versatile-synthetic-building-block
https://www.benchchem.com/product/b1288492/docs?utm_src=pdf-body#introduction-unveiling-the-molecular-identity-of-a-versatile-synthetic-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR Spectroscopy: Characterizing the Carbon
Skeleton

Carbon-13 NMR provides a map of the carbon framework, with each unique carbon atom
producing a distinct signal.

The protocol is similar to that for tH NMR, using the same sample. However, as the 13C isotope
has a low natural abundance, a greater number of scans (e.g., 128 or more) is required to
obtain a good spectrum. Proton-decoupled mode is standard, resulting in a spectrum where
each carbon signal appears as a singlet.

Carbon Assignment Predicted Chemical Shift (3, ppm)
Aldehyde (C=0) 190 — 196
Aromatic (C-OH) 155 - 162
Aromatic (C-H) 120 - 140
Aromatic (C-CHO) 120 - 140
Aromatic (C-CN) 110-120
Nitrile (-C=N) 115-120

o Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon is the most deshielded carbon
in the molecule, appearing far downfield (& > 190 ppm) as is characteristic for this functional
group.[1] The nitrile carbon resonates in the & 115-120 ppm range, a typical value for cyano
groups.[1][7]

o Aromatic Carbons: The six aromatic carbons are chemically distinct and will show six
separate signals. The carbon bearing the hydroxyl group (C-OH) is significantly deshielded
due to the oxygen's electronegativity, appearing around é 155-162 ppm. The carbon
attached to the nitrile (C-CN) is expected to be the most upfield of the substituted carbons.
The remaining carbons, including those attached to the aldehyde and hydrogen atoms, will
appear in the typical aromatic region of d 120-140 ppm. Unambiguous assignment often
requires advanced 2D NMR techniques like HSQC and HMBC.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present
in a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

ATR has become a primary sampling method due to its simplicity and lack of required sample
preparation.[8] This self-validating system ensures direct and reproducible contact between the
sample and the IR beam.

e Instrument Preparation: Before analysis, record a background spectrum of the clean, empty
ATR crystal (e.g., diamond or ZnSe). This is crucial to subtract any atmospheric (COz, H20)
or crystal-related absorptions from the sample spectrum.

o Sample Application: Place a small amount of the solid 3-Formyl-2-hydroxybenzonitrile
powder directly onto the ATR crystal.

o Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This
ensures intimate contact between the sample and the crystal surface, which is essential for
obtaining a high-quality spectrum.[9][10]

o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to
produce the final spectrum with a resolution of 4 cm~1.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final transmittance or absorbance spectrum.

ATR-FTIR Workflow

1. Record 2. Place Solid Sample 3. Apply Pressure 4. Acquire 5. Generate Absorbance
Background Spectrum on ATR Crystal for Intimate Contact Sample Spectrum Spectrum (Sample/BG)

Click to download full resolution via product page
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Caption: Standard workflow for ATR-FT-IR analysis.

Expected
Vibrational Mode Functional Group Wavenumber Intensity
(cm™)
O-H stretch Hydroxyl (-OH) 3200 - 3400 Broad, Strong
C-H stretch Aromatic ~3100 Medium
2820 - 2880 & 2720 - _
C-H stretch Aldehyde (-CHO) Medium, Sharp
2780
C=N stretch Nitrile (-C=N) 2220 - 2240 Sharp, Medium
C=0 stretch Aldehyde (-CHO) 1650 - 1670 Strong, Sharp
C=C stretch Aromatic Ring 1450 - 1600 Medium-Strong

The IR spectrum provides a clear "fingerprint" confirming the key functional groups.

e O-H Stretch: A prominent, broad absorption band in the 3200-3400 cm~* region is

characteristic of the hydroxyl O-H stretch. Its breadth is a result of intermolecular and

intramolecular hydrogen bonding.

o C=N Stretch: A sharp, moderately intense peak around 2230 cm~1 is the unmistakable

signature of the nitrile C=N triple bond stretch.[1]

e C=0 Stretch: A very strong, sharp band around 1660 cm~! corresponds to the aldehyde

carbonyl C=0 stretch. The frequency is lower than that of a simple aromatic aldehyde

(~1700 cm~1) due to two factors: conjugation with the aromatic ring and, critically, the

intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the C=0 bond.

[5]011]

o Aldehyde C-H Stretch: The presence of the aldehyde is further confirmed by two weaker, but

sharp, bands near 2850 cm~* and 2750 cm~1, known as Fermi doublets, which arise from

the C-H bond stretch of the formyl group.[1]
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o Aromatic Region: Multiple sharp bands between 1450-1600 cm~1 are due to C=C stretching
vibrations within the aromatic ring.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides the exact molecular weight of the compound and offers structural clues based
on its fragmentation pattern upon ionization.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and
thermally stable.

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV). This process, known as Electron lonization (EI), ejects an electron from the
molecule to form a radical cation, the molecular ion (M*+").

o Fragmentation: The high energy of El causes the molecular ion to be in a highly excited
state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral
radicals.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their m/z ratio.

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.
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m/z Value Proposed Fragment Identity
147 [CsHsNO2]* Molecular lon (M*")

Loss of a hydrogen radical
146 [M - H]*

from the aldehyde

Loss of the formyl radical (a-
118 [M - CHOJ*

cleavage)

Subsequent loss of carbon
20 [M-CHO - COJ* monoxide from the [M-CHO]*

fragment

The mass spectrum of an aromatic aldehyde is typically characterized by a strong molecular
ion peak due to the stability of the aromatic system.[12][13]

e Molecular lon Peak (M*'): The most critical piece of information is the molecular ion peak.
For 3-Formyl-2-hydroxybenzonitrile (CsHsNO2), this peak will appear at an m/z of 147,
confirming the molecular weight of the compound.[14][15]

o Key Fragmentations: The fragmentation pattern provides corroborating structural evidence.
For aromatic aldehydes, the most characteristic fragmentations are a-cleavages next to the
carbonyl group.[12][16]

o [M-1]* Peak (m/z 146): Loss of the weakly bound aldehydic hydrogen radical is a very
common pathway, resulting in a prominent peak at m/z 146.[1][13]

o [M-29]* Peak (m/z 118): Loss of the entire formyl radical (¢«CHO) is another diagnostic a-
cleavage, leading to a significant peak at m/z 118.[1][13] This fragment corresponds to the

2-hydroxybenzonitrile cation.
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Caption: Primary EI-MS fragmentation pathways for the title compound.

Conclusion

The comprehensive spectroscopic analysis of 3-Formyl-2-hydroxybenzonitrile provides a
robust and self-validating dataset for its unequivocal identification. The *H NMR spectrum
confirms the 1,2,3-trisubstitution pattern on the aromatic ring and the presence of the hydroxyl
and aldehydic protons. The 13C NMR spectrum maps the complete carbon skeleton. FT-IR
spectroscopy provides a clear fingerprint of the key hydroxyl, nitrile, and carbonyl functional
groups, with the position of the C=0 stretch offering insight into the intramolecular hydrogen
bonding. Finally, mass spectrometry confirms the molecular weight and shows characteristic
fragmentation patterns consistent with an aromatic aldehyde structure. Together, these
techniques provide the necessary evidence for researchers to confidently confirm the structure
and purity of this versatile chemical intermediate.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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